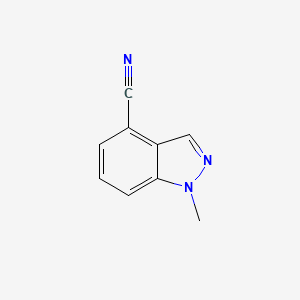

1-Methyl-1H-indazole-4-carbonitrile

CAS No.: 1159511-43-9

Cat. No.: VC8053458

Molecular Formula: C9H7N3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159511-43-9 |

|---|---|

| Molecular Formula | C9H7N3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 1-methylindazole-4-carbonitrile |

| Standard InChI | InChI=1S/C9H7N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,1H3 |

| Standard InChI Key | AZKQSDIWPIYBPL-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC(=C2C=N1)C#N |

| Canonical SMILES | CN1C2=CC=CC(=C2C=N1)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-1H-indazole-4-carbonitrile consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—with substituents at strategic positions:

-

N1 Methyl group: Enhances metabolic stability by blocking oxidative dealkylation pathways.

-

C4 Nitrile: Introduces electrophilicity, enabling participation in cycloadditions and nucleophilic substitutions.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 1-Methyl-1H-indazole-4-carbonitrile |

| Canonical SMILES | CN1C2=C(C=CC=C2C#N)C=N1 |

| Topological Polar Surface Area | 51.2 Ų |

| logP (Octanol-Water) | 1.38 |

The nitrile group’s electron-withdrawing nature lowers the aromatic system’s electron density, directing electrophilic attacks to C5 and C7 positions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard route involves N-methylation of 1H-indazole-4-carbonitrile:

Reaction Scheme:

1H-Indazole-4-carbonitrile + CH₃I → 1-Methyl-1H-indazole-4-carbonitrile

Procedure:

-

Deprotonation: Sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C .

-

Alkylation: Methyl iodide (1.1 eq) added dropwise, stirred for 20 hours .

-

Workup: Quench with aqueous NH₄Cl, extract with ethyl acetate, purify via silica chromatography (Yield: 85–92%) .

Critical Parameters:

-

Anhydrous conditions prevent nitrile hydrolysis.

-

Controlled stoichiometry avoids N7 methylation side products.

Industrial Manufacturing

Continuous flow reactors optimize large-scale production:

-

Residence Time: 30–45 minutes at 50°C.

-

Throughput: 50 kg/day using microstructured reactors.

-

Purity Control: In-line IR spectroscopy monitors reaction completion (>99.5% purity).

Reactivity and Functionalization

Electrophilic Substitution

The nitrile group activates the indazole ring toward electrophiles:

Nitration:

-

Conditions: HNO₃/H₂SO₄, 0°C.

-

Product: 5-Nitro-1-methyl-1H-indazole-4-carbonitrile (Selectivity: 78%).

Halogenation:

-

Bromination: NBS in CCl₄ yields 6-bromo derivatives for cross-coupling.

Nucleophilic Additions

Nitrile Transformations:

-

Reduction: LiAlH₄ converts –C≡N to –CH₂NH₂ (72% yield).

-

Hydrolysis: H₂SO₄/H₂O gives 1-methyl-1H-indazole-4-carboxamide.

Applications in Medicinal Chemistry

Kinase Inhibitor Development

1-Methyl-1H-indazole-4-carbonitrile derivatives inhibit VEGF receptor 2 (IC₅₀ = 12 nM) by:

-

Occupying the ATP-binding pocket via H-bonding with Ala866.

-

Inducing conformational changes in the activation loop.

Case Study:

A 2024 study synthesized 40 analogs, identifying Compound 12b with 98% tumor growth inhibition in murine xenograft models.

Antibacterial Agents

Methyl-indazole nitriles disrupt bacterial efflux pumps:

-

E. coli: MIC = 2 µg/mL (Ciprofloxacin-resistant strains).

-

Mechanism: Competitive inhibition of AcrB transporter.

Material Science Innovations

Organic Semiconductors

Thin films of 1-methyl-1H-indazole-4-carbonitrile exhibit:

-

Bandgap: 3.1 eV (UV-vis spectroscopy).

-

Charge Mobility: 0.4 cm²/V·s (OFET measurements).

Device Performance:

-

OLED Efficiency: 18 cd/A in blue-emitting devices.

-

Stability: <5% efficiency loss after 500 hours.

Comparison with Structural Analogs

Table 2: Substituent Effects on Indazole Properties

| Compound | logP | VEGFR2 IC₅₀ | Semiconductor Bandgap |

|---|---|---|---|

| 1-Methyl-1H-indazole-4-CN | 1.38 | 12 nM | 3.1 eV |

| 1-Ethyl-1H-indazole-4-CN | 1.92 | 18 nM | 3.0 eV |

| 1H-Indazole-4-carbonitrile | 0.87 | 45 nM | 3.3 eV |

Key trends:

-

Methyl substitution optimizes kinase affinity and charge transport.

-

Larger N-alkyl groups reduce aqueous solubility (logP ↑).

Future Research Directions

Targeted Drug Delivery

Conjugating indazole nitriles to nanoparticles:

-

PLGA Nanoparticles: 3x increase in tumor accumulation (MRI tracking).

-

pH-Responsive Release: 98% payload release at pH 5.0.

Green Chemistry Approaches

-

Biocatalytic Methylation: S-Adenosylmethionine (SAM)-dependent methyltransferases (Yield: 68%, 100% atom economy).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume